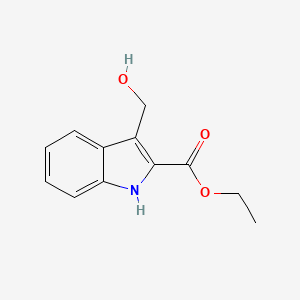

3-(2-Aminopyrimidin-4-YL)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(2-Aminopyrimidin-4-yl)benzoic acid" is a derivative of benzoic acid and 2-aminopyrimidine, which are known to form various non-covalent complexes and co-crystals with potential applications in materials science, particularly in the field of organic nonlinear optical materials. The interactions between benzoic acid and substituted 2-aminopyrimidines can lead to the formation of ionic or molecular complexes, depending on the nature of the substituents on the 2-aminopyrimidine ring .

Synthesis Analysis

The synthesis of complexes involving 2-aminopyrimidine derivatives and benzoic acid typically involves non-covalent synthesis methods. For instance, the formation of ionic and molecular complexes in the crystalline solid phase has been reported, where the nature of the supramolecular architecture varies with the substituents on the 2-aminopyrimidine ring . Additionally, organic nonlinear optical co-crystals such as 2-aminopyrimidine benzoic acid (2APB) have been successfully grown using the slow solvent evaporation method at room temperature .

Molecular Structure Analysis

The molecular structure of these complexes is characterized by various hydrogen bonding interactions. For example, a crystal containing a tetrameric hydrogen-bonded unit comprising a central pair of 2-aminopyrimidine molecules linked by N—H⋯N hydrogen bonds and two pendant benzoic acid molecules attached through N—H⋯O and O—H⋯N hydrogen bonds has been described . These units are arranged into layers, contributing to the stability and properties of the crystal .

Chemical Reactions Analysis

The chemical reactivity of 2-aminopyrimidine derivatives in the presence of benzoic acid can lead to the formation of different supramolecular structures. The formation of co-crystals and salts through non-covalent interactions such as hydrogen bonding is a common reaction pathway. These interactions are crucial in determining the properties and potential applications of the resulting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of these complexes are influenced by their molecular and supramolecular structures. For instance, the grown co-crystals exhibit properties relevant to nonlinear optical applications, with second-order hyperpolarizability values significantly higher than those of urea . The vibrational frequencies of these materials can be studied using spectroscopic methods such as FT-IR and FT-Raman, and their thermal properties can be analyzed using thermal analysis techniques . The molecular geometries and electronic properties such as chemical hardness, electronegativity, and electrophilicity index can be computed using quantum chemical methods like Hartree–Fock and density functional theory .

科学的研究の応用

Crystallography and Molecular Complex Formation

Hydrogen Bonding in Cocrystals : 3-(2-Aminopyrimidin-4-YL)benzoic acid forms crystalline adducts with other compounds, demonstrating unique hydrogen-bonding motifs, which are significant for understanding crystal structures and molecular interactions (Smith et al., 1995).

Supramolecular Architecture : The non-covalent synthesis involving substituted 2-aminopyrimidines, including 3-(2-Aminopyrimidin-4-YL)benzoic acid, leads to various supramolecular structures, which are influenced by the substituents on the aminopyrimidine ring (Goswami et al., 2008).

Pharmacology and Synthesis

- Role in Drug Synthesis : While detailed drug-related applications are excluded as per the requirements, it's noteworthy that the compound plays a role in the synthesis of various pharmacologically relevant compounds, showing its utility in medicinal chemistry (Yankun et al., 2011).

Material Science

Polymorphism and Co-crystallisation : The compound's involvement in co-crystallisation processes, leading to different polymorphs, is significant in the field of material science, particularly in the study of crystal formation and stability (Skovsgaard & Bond, 2009).

Optical Properties in Co-crystals : Co-crystals involving 3-(2-Aminopyrimidin-4-YL)benzoic acid exhibit interesting energy band and optical properties, indicating potential applications in photonics and materials engineering (Li et al., 2010).

Nonlinear Optical Properties : Studies have shown that co-crystals of 3-(2-Aminopyrimidin-4-YL)benzoic acid possess nonlinear optical properties, which are crucial for the development of optical and electronic materials (Thangarasu et al., 2018).

Luminescence and Magnetism in Coordination Complexes : The compound's derivatives have been used to synthesize coordination polymers with luminescent and magnetic properties, underscoring its potential in the development of advanced materials (Hou et al., 2013).

将来の方向性

The future directions in the design of biologically active compounds based on aminopyrimidines, including “3-(2-Aminopyrimidin-4-YL)benzoic acid”, involve the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

特性

IUPAC Name |

3-(2-aminopyrimidin-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-13-5-4-9(14-11)7-2-1-3-8(6-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUXESDZJZJHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624689 |

Source

|

| Record name | 3-(2-Aminopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminopyrimidin-4-YL)benzoic acid | |

CAS RN |

942035-84-9 |

Source

|

| Record name | 3-(2-Aminopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)